molecular formula C8H14O4<br>C8H14O4<br>CH3CH2OCO(CH2)2COOCH2CH3 B104758 Diethyl succinate CAS No. 123-25-1

Diethyl succinate

Cat. No. B104758
M. Wt: 174.19 g/mol
InChI Key: DKMROQRQHGEIOW-UHFFFAOYSA-N
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Patent
US05594006

Procedure details

Dissolving 19.14 g of metal sodium in 400 ml of ethanol, 110.8 ml of diethyl succinate and 100 g of piperonal were added, and the solution was heated and refluxed for 3 hours. The reaction solution was concentrated in vacuo, and the residue was dissolved in 700 ml of water, and washed with 300 ml of diethyl ether. The water layer was stirred in ice, adjusted to pH 1 by concentrated hydrochloric acid, and extracted with 300 ml of diethyl ether. The diethyl ether layer was washed once with saturated brine, and dried over magnesium sulfate anhydride, and concentrated in vacuo. The obtained oily residue was dissolved by 181.4 g in 350 ml of ethanol, and 400 ml of 5N sodium hydroxide was added to stir overnight at room temperature. The reaction solution was concentrated in vacuo, and the residue was washed with 200 ml of diethyl ether. The water layer was stirred in ice, adjusted to pH 1 by concentrated hydrochloric acid, and extracted with 400 ml of ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over magnesium sulfate anhydride, and concentrated in vacuo. To the obtained residue, 300 ml of diethyl ether was added to solidify, and the captioned compound was obtained. Yield: 67.34 g.
[Compound]
Name
metal
Quantity
19.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
110.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1[C:7]([CH:8]=O)=[CH:6][C:5]2[O:10][CH2:11][O:12][C:4]=2[CH:3]=1.[C:13]([O:22]CC)(=[O:21])[CH2:14][CH2:15][C:16]([O:18]CC)=[O:17]>C(O)C>[CH2:11]1[O:12][C:4]2[CH:3]=[CH:2][C:7]([CH:8]=[C:15]([CH2:14][C:13]([OH:22])=[O:21])[C:16]([OH:18])=[O:17])=[CH:6][C:5]=2[O:10]1 |^1:0|

Inputs

Step One
Name
metal
Quantity
19.14 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
110.8 mL
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The water layer was stirred in ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 700 ml of water
WASH
Type
WASH
Details
washed with 300 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of diethyl ether
WASH
Type
WASH
Details
The diethyl ether layer was washed once with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The obtained oily residue was dissolved by 181.4 g in 350 ml of ethanol
ADDITION
Type
ADDITION
Details
400 ml of 5N sodium hydroxide was added
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated in vacuo
WASH
Type
WASH
Details
the residue was washed with 200 ml of diethyl ether
STIRRING
Type
STIRRING
Details
The water layer was stirred in ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 400 ml of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the obtained residue, 300 ml of diethyl ether was added
CUSTOM
Type
CUSTOM
Details
the captioned compound was obtained

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(C=C(C(=O)O)CC(=O)O)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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